molecular formula C11H10O4 B2803124 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid CAS No. 633282-39-0

3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid

Katalognummer: B2803124
CAS-Nummer: 633282-39-0
Molekulargewicht: 206.197
InChI-Schlüssel: XHMJBIRHDOBCBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid (CAS: CID 2983547) is a bicyclic lactone-carboxylic acid derivative with the molecular formula C₁₁H₁₀O₄ (MW = 224.19 g/mol) . Its structure features a fused benzene ring and a dihydropyran moiety, with a methyl group at position 3 and a carboxylic acid substituent at the same position. The absence of defined stereocenters simplifies its synthesis but limits stereochemical diversity . This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing isochromene-based bioactive molecules .

Eigenschaften

IUPAC Name

3-methyl-1-oxo-4H-isochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-11(10(13)14)6-7-4-2-3-5-8(7)9(12)15-11/h2-5H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMJBIRHDOBCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid involves several steps. One common method includes the reaction of 3-methylphthalic anhydride with methanol in the presence of a catalyst to form the corresponding methyl ester. This ester is then subjected to cyclization under acidic conditions to yield the desired compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Analyse Chemischer Reaktionen

3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic applications, including anti-cancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations

Table 1: Substituent and Molecular Property Comparison
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Groups Notable Properties
3-Methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid (Target Compound) C₁₁H₁₀O₄ Methyl (C3), carboxylic acid (C3) 224.19 Lactone, carboxylic acid No stereocenters; high synthetic utility
7-Chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid C₁₁H₉ClO₄ Chlorine (C7), methyl (C3) 240.64 Lactone, carboxylic acid, Cl Increased lipophilicity; halogenated analog
1-Oxo-1H-isochromene-3-carboxylic acid C₁₀H₆O₄ None (aromatic core) 190.16 Lactone, carboxylic acid Lower stability due to lack of dihydro ring
5-Chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid C₁₁H₉ClO₄ Chlorine (C5), methyl (C3) 240.64 Lactone, carboxylic acid, Cl Altered electronic effects vs. 7-Cl isomer
N-(2-Iodophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide C₁₈H₁₅INO₃ Iodophenylamide (C3) 412.23 Lactone, carboxamide, I Enhanced bioavailability; iodinated analog

Structural and Functional Differences

  • Halogenated Derivatives :

    • The 7-chloro derivative (CAS: 42059-81-4) exhibits increased molecular weight (240.64 g/mol) and lipophilicity compared to the target compound, making it more suitable for hydrophobic interactions in drug-receptor binding .
    • The 5-chloro isomer (CID 114517598) differs in chlorine positioning, leading to distinct electronic effects on the aromatic ring and altered reactivity in electrophilic substitution reactions .
  • Carboxylic Acid vs. Carboxamide :

    • Replacement of the carboxylic acid with a carboxamide group (e.g., N-(2-iodophenyl)-carboxamide) enhances metabolic stability and bioavailability due to reduced ionization at physiological pH .
  • Dihydro vs. Aromatic Ring :

    • The dihydro ring in the target compound reduces ring strain compared to the fully aromatic 1-oxo-1H-isochromene-3-carboxylic acid (CAS: 2289-03-4), improving thermal stability .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 7-chloro derivative (LogP ≈ 2.1) is more lipophilic than the target compound (LogP ≈ 1.5), enhancing membrane permeability .
  • Solubility : The carboxamide derivative (e.g., N-(2-iodophenyl)-carboxamide) shows improved aqueous solubility (~15 mg/mL) compared to the carboxylic acid analogs (<5 mg/mL) .
  • Stability: The dihydro ring in the target compound reduces susceptibility to ring-opening reactions under acidic conditions compared to non-dihydro analogues .

Biologische Aktivität

3-Methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid (CAS No. 633282-39-0) is a compound with a unique structure that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H10O4
  • Molecular Weight : 206.19 g/mol
  • Structural Characteristics : The compound features a dihydroisocromene structure that is significant for its biological interactions.

Anticancer Properties

The structural features of this compound suggest potential anticancer activity. Studies on similar compounds have indicated their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, certain isochromene derivatives have been shown to inhibit the growth of melanoma and glioblastoma cells with IC50 values in the low micromolar range.

Enzyme Inhibition

The compound may also exhibit enzyme inhibition properties. Isochromene derivatives have been reported to inhibit fatty acid synthase (FAS) and other enzymes critical in metabolic pathways, which could be leveraged for therapeutic applications in metabolic disorders and cancer treatment.

The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that it may interact with specific molecular targets involved in cell signaling pathways. The presence of carboxylic acid groups is often associated with enhanced interaction with biological macromolecules, potentially leading to inhibition of key enzymes or receptors.

Case Studies

While direct case studies involving this compound are scarce, related research provides insights into its potential:

  • Antimicrobial Screening : A study on various isochromene derivatives showed promising antibacterial activity against resistant strains of Staphylococcus aureus and E. coli.
  • Anticancer Evaluation : Research has indicated that structurally similar compounds can induce apoptosis in cancer cell lines such as MDA-MB-435 (human melanoma) with IC50 values significantly lower than standard chemotherapeutics.

Q & A

Q. What are the recommended synthetic routes for 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of substituted benzopyran precursors. For example, the use of acid-catalyzed intramolecular esterification of pre-functionalized intermediates (e.g., methyl-substituted dihydroisocoumarin derivatives) is a common approach. Evidence from structurally similar compounds (e.g., 1-oxo-3,4-dihydroisochromene-3-carboxylic acid, CAS 5762-27-6) suggests that catalysts like p-toluenesulfonic acid (PTSA) in refluxing toluene can achieve yields of ~60–75% . Critical parameters include temperature control (80–110°C) and anhydrous conditions to avoid hydrolysis of the lactone ring.

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?

  • NMR : The lactone ring proton (H-4) appears as a doublet of doublets (δ 4.2–4.5 ppm) due to coupling with adjacent methyl and carboxylic acid protons. The methyl group (C-3) shows a singlet at δ 1.8–2.1 ppm .
  • IR : Strong absorption bands at ~1700–1750 cm⁻¹ (C=O stretching of lactone and carboxylic acid) and 2500–3300 cm⁻¹ (broad, carboxylic acid O-H) are diagnostic .
  • MS : Molecular ion peaks at m/z 206–208 (M+H⁺) align with the molecular formula C₁₁H₁₀O₄ .

Q. What are the solubility properties of this compound in common laboratory solvents?

The compound is sparingly soluble in water due to its hydrophobic lactone ring but dissolves in polar aprotic solvents like DMSO or DMF (10–20 mg/mL at 25°C). Methanol and ethanol provide moderate solubility (~5–10 mg/mL) . Acidic conditions (e.g., 0.1 M HCl) can enhance solubility via protonation of the carboxylic acid group.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between synthetic batches?

Discrepancies in NMR or MS data often arise from residual solvents, tautomerism, or diastereomeric impurities. For example:

  • Tautomerism : The lactone ring may equilibrate between keto and enol forms under acidic/basic conditions, altering NMR signals .
  • Impurities : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate pure fractions and re-analyze with high-resolution MS (HRMS) for exact mass confirmation .

Q. What strategies are effective for evaluating the compound’s biological activity, such as enzyme inhibition or cytotoxicity?

  • Enzyme assays : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric assays. For example, pre-incubate the compound (1–100 µM) with recombinant COX-2 and measure prostaglandin E2 (PGE2) production via ELISA .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa). IC₅₀ values <50 µM suggest therapeutic potential .

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

  • DFT calculations : Optimize the geometry at the B3LYP/6-311+G(d,p) level to identify reactive sites (e.g., electrophilic carbons in the lactone ring) for functionalization .
  • Docking studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2). Derivatives with additional hydrogen-bond donors (e.g., hydroxyl groups) may improve binding scores .

Methodological Considerations

Q. What protocols are recommended for stability testing under varying pH and temperature conditions?

  • pH stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24 hours. Monitor degradation via HPLC; degradation peaks >5% indicate instability at extreme pH .
  • Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperature (typically >200°C for similar isochromenes) .

Q. How should researchers address low yields in large-scale synthesis?

Optimize stepwise:

Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

Solvent selection : Switch to refluxing THF or dioxane for better reagent solubility.

Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) to recover unreacted starting materials .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.